molecular formula C21H21N3O3S2 B3003192 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 888410-88-6

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B3003192
CAS No.: 888410-88-6
M. Wt: 427.54
InChI Key: NOMKIDCHLASLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-tetrahydrothienopyridine hybrid featuring a 6-ethyl substituent on the tetrahydropyridine ring and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-2-24-8-7-13-17(11-24)29-21(23-19(25)15-12-26-9-10-27-15)18(13)20-22-14-5-3-4-6-16(14)28-20/h3-6,12H,2,7-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMKIDCHLASLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=COCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound with potential therapeutic applications. Its biological activities have been the subject of various studies, particularly in relation to its effects on specific enzymes and cellular processes. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The molecular formula is C25H26ClN3O2S3C_{25}H_{26}ClN_3O_2S_3 with a molecular weight of 532.1 g/mol. The synthesis typically involves:

  • Formation of the benzothiazole moiety : This is achieved through cyclization reactions involving appropriate thiourea derivatives.
  • Construction of the tetrahydrothieno-pyridine framework : This step often utilizes palladium-catalyzed reactions to form carbon-carbon bonds.
  • Introduction of the dioxine and carboxamide groups : Final modifications are made to complete the desired structure.

Inhibition of APE1

One of the most significant biological activities of this compound is its role as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in DNA repair mechanisms. Studies have shown that derivatives similar to this compound exhibit low micromolar activity against APE1, indicating potential for use in cancer therapies that exploit DNA damage mechanisms.

CompoundAPE1 Inhibition (µM)Cellular Activity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...)0.5 - 5Potentiates cytotoxicity of alkylating agents
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...)TBDTBD

Cytotoxicity Studies

In vitro studies have demonstrated that compounds related to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) can enhance the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ). This potentiation effect suggests that these compounds could be developed as adjuvants in chemotherapeutic regimens.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications on the benzothiazole and thieno-pyridine rings significantly affect biological activity. For instance:

  • Substituents on the benzothiazole ring : Varying the position and nature of substituents can enhance or reduce APE1 inhibition.
  • Alkyl chain variations : The length and branching of alkyl chains on the tetrahydrothieno-pyridine core influence solubility and cellular uptake.

Case Studies

Several case studies highlight the effectiveness of this compound in different biological contexts:

  • Study on HeLa Cells :
    • Objective : To evaluate cytotoxic effects in response to MMS treatment.
    • Findings : The compound led to an increase in apurinic sites within DNA, correlating with enhanced cell death.
  • Animal Model Studies :
    • Objective : Assess pharmacokinetics and bioavailability.
    • Methodology : Mice were administered doses via intraperitoneal injection.
    • Results : Good plasma levels were observed post-administration, indicating potential for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzothiazole derivatives targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA repair linked to chemotherapy resistance in cancers like gliomas . Below is a comparative analysis with key analogs:

Compound Substituent (Position 6) Carboxamide Moiety APE1 IC₅₀ (µM) Key Biological Properties
Target Compound (N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-...) Ethyl 5,6-Dihydro-1,4-dioxine-2-carboxamide N/A Hypothesized enhanced solubility and CNS penetration due to dihydrodioxine .
N-(3-(Benzo[d]thiazol-2-yl)-6-isopropyl-...) (Compound 3, ) Isopropyl Acetamide ~10–20 APE1 inhibition; synergizes with alkylating agents (temozolomide); good brain exposure in mice.
N-(3-(Benzo[d]thiazol-2-yl)-6-methyl-...) hydrochloride (CAS 1329971-94-9, ) Methyl 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamide N/A Structural analog with improved crystallinity; hydrochloride salt enhances aqueous solubility.
N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-...)furan-2-carboxamide hydrochloride (CAS 1329961-40-1, ) Ethyl Furan-2-carboxamide N/A Furan moiety may reduce metabolic stability compared to dihydrodioxine.

Key Observations:

Substituent Effects at Position 6 :

  • The ethyl group in the target compound offers intermediate steric bulk compared to methyl (smaller) and isopropyl (bulkier). This may optimize interactions with APE1’s hydrophobic binding pockets while maintaining solubility .
  • The isopropyl analog (Compound 3, ) shows potent APE1 inhibition (IC₅₀ ~10–20 µM) but may suffer from reduced solubility due to increased hydrophobicity.

Furan-2-carboxamide (CAS 1329961-40-1, ) lacks the dihydrodioxine’s electron-donating oxygen atoms, which could reduce binding affinity or metabolic stability.

Pharmacokinetic Considerations: Hydrochloride salts (e.g., CAS 1329971-94-9 ) improve solubility, critical for oral bioavailability. The target compound’s non-salt form may require formulation adjustments for clinical use. The isopropyl analog (Compound 3) demonstrated favorable brain exposure in mice, suggesting the ethyl analog’s dihydrodioxine group could further enhance CNS penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation or nucleophilic substitution. For example, refluxing in acetic anhydride/acetic acid (10:20 mL) with sodium acetate as a catalyst under reflux for 2–3 hours has been effective for analogous thiazolo-pyrimidine derivatives . Solvent selection (e.g., ethanol, DMF) and temperature control (e.g., 243–246°C for crystallization) are critical for yield optimization. Characterization via 1H^1H/13C^{13}C NMR and HRMS is recommended to confirm structural integrity .

Q. How can researchers validate the compound’s purity and structural identity?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR spectroscopy to detect functional groups (e.g., C=O at ~1719 cm1^{-1}, CN at ~2220 cm1^{-1}) .
  • NMR for hydrogen/carbon environments (e.g., aromatic protons at δ 7.29–8.01 ppm, ethyl groups at δ 2.24–2.37 ppm) .
  • HRMS to verify molecular ion peaks (e.g., M+^+ at m/z 386 for C20_{20}H10_{10}N4_4O3_3S analogs) .

Q. What are common challenges in scaling up synthesis, and how can they be addressed?

  • Methodological Answer : Issues like low yield (e.g., 37–68% for thiazolidinone derivatives) often arise from incomplete cyclization or side reactions. Optimize stepwise purification using flash chromatography (e.g., ethyl acetate/hexane) and monitor intermediates via TLC . Process simulation tools like COMSOL Multiphysics can model reaction kinetics for scale-up .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions may stem from dynamic processes (e.g., keto-enol tautomerism) or steric hindrance. Use variable-temperature NMR to observe shifting peaks and 2D techniques (HSQC, HMBC) to assign ambiguous signals. For example, 1H^1H-13C^{13}C correlations in thiophene-carboxamide derivatives clarified substituent orientations .

Q. What computational strategies are suitable for predicting biological activity or binding mechanisms?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like GSK-3β, using crystal structures from the PDB. For benzothiazole analogs, docking scores correlated with experimental IC50_{50} values, highlighting hydrophobic interactions and hydrogen bonding at active sites . MD simulations (>100 ns) can further validate binding stability .

Q. How can researchers resolve discrepancies in bioassay results between in vitro and in vivo models?

  • Methodological Answer : Address bioavailability issues by modifying solubility (e.g., PEGylation) or evaluating prodrug strategies. For thiadiazole derivatives, logP adjustments via substituent variation (e.g., –OCH3_3 vs. –CN) improved membrane permeability . Validate with pharmacokinetic studies (e.g., HPLC-MS for plasma concentration curves) .

Q. What mechanistic insights can be gained from studying degradation products under stress conditions?

  • Methodological Answer : Subject the compound to hydrolytic (acid/alkaline), oxidative (H2_2O2_2), and photolytic stress. LC-MS/MS can identify degradation pathways (e.g., cleavage of the dioxane ring). For example, thieno-pyridinone analogs showed stability at pH 7.4 but degraded at pH 2.0 via ring-opening .

Methodological Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Systematically vary substituents (e.g., ethyl → methyl, benzo[d]thiazol-2-yl → oxadiazole) and assay for activity. For triazolothiadiazoles, replacing phenyl with 4-cyanophenyl increased antimicrobial potency by 40% . Use ANOVA to statistically compare IC50_{50} values across derivatives .

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data across studies?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability. For benzoxazin-4-ones, heterogeneity in MIC values was resolved by subgrouping data based on bacterial strain virulence factors . Sensitivity analysis can identify outlier datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.